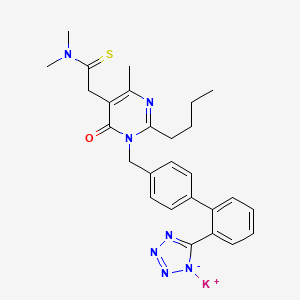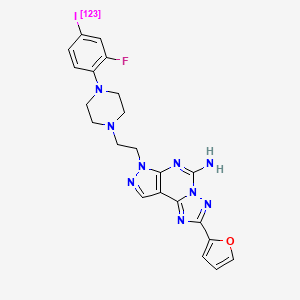
8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-methoxypropyl)oxy)thiochroman
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-methoxypropyl)oxy)thiochroman is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiochroman ring system linked to a piperazine moiety, which is further substituted with a methoxyphenyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
The synthesis of 8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-methoxypropyl)oxy)thiochroman typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Thiochroman Ring: The thiochroman ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioether or a thiol.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated intermediate reacts with piperazine.
Substitution with Methoxyphenyl Group:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-methoxypropyl)oxy)thiochroman undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. For example, the methoxy group can be replaced with other substituents using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions include various derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential as a ligand for various biological receptors, including adrenergic and serotonergic receptors, which play crucial roles in neurotransmission.
Medicine: The compound shows promise as a therapeutic agent for the treatment of neurological disorders, such as depression and anxiety, due to its interaction with specific receptors in the brain.
Industry: In the industrial sector, the compound can be used as an intermediate in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-methoxypropyl)oxy)thiochroman involves its interaction with specific molecular targets, such as adrenergic and serotonergic receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can lead to various physiological effects, including changes in neurotransmitter release and receptor signaling pathways. The precise molecular pathways involved depend on the specific receptor subtype and the cellular context.
Vergleich Mit ähnlichen Verbindungen
8-((3-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-methoxypropyl)oxy)thiochroman can be compared with other similar compounds, such as:
Trazodone: An antidepressant that also targets serotonergic receptors.
Naftopidil: An alpha1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.
Urapidil: Another alpha1-adrenergic receptor antagonist with antihypertensive properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties not found in the other compounds mentioned.
Eigenschaften
CAS-Nummer |
153804-36-5 |
|---|---|
Molekularformel |
C24H32N2O3S |
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
1-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)-2-methoxypropyl]-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C24H32N2O3S/c1-27-20(18-29-23-11-5-7-19-8-6-16-30-24(19)23)17-25-12-14-26(15-13-25)21-9-3-4-10-22(21)28-2/h3-5,7,9-11,20H,6,8,12-18H2,1-2H3 |
InChI-Schlüssel |
FAGSDZAPZDUCOD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=C3SCCC4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


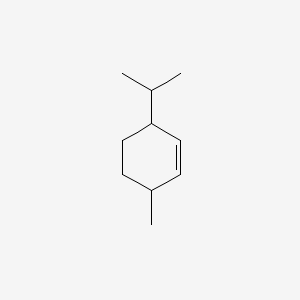
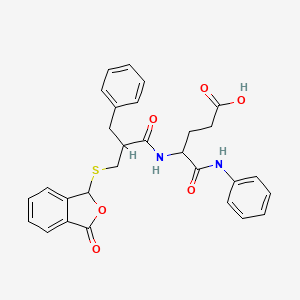

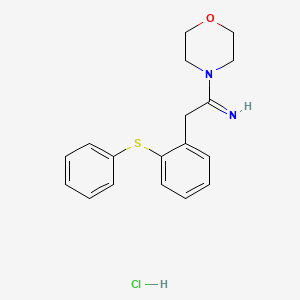
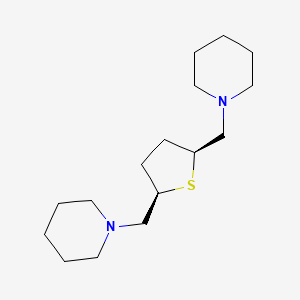

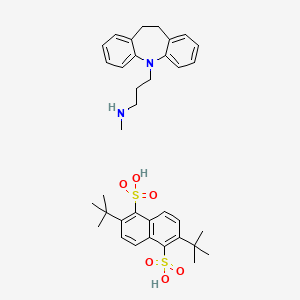

![9,10-Anthracenedione, 1,4-bis[(2-ethyl-6-methylphenyl)amino]-](/img/structure/B12751531.png)

